molecular formula C19H21N5O2S B2483742 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396808-04-0

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2483742
CAS No.: 1396808-04-0
M. Wt: 383.47
InChI Key: RYXQQQFJLFBMNK-UHFFFAOYSA-N
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Description

The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1,2,4-triazole core substituted with cyclopropyl, phenyl, and ethyl groups, coupled with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(21-13-16-7-4-12-27-16)20-10-11-23-19(26)24(15-5-2-1-3-6-15)17(22-23)14-8-9-14/h1-7,12,14H,8-11,13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXQQQFJLFBMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings and exploring its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O2C_{25}H_{25}N_{5}O_{2}, with a molecular weight of 427.5 g/mol. The structure features a triazole ring fused with various functional groups that may enhance its biological interactions.

PropertyValue
Molecular FormulaC25H25N5O2C_{25}H_{25}N_{5}O_{2}
Molecular Weight427.5 g/mol
CAS Number1396867-78-9

Biological Activity Overview

Research indicates that compounds containing triazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The specific biological activities associated with this compound include:

1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that similar triazole compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

2. Anticancer Potential
The anticancer activity of triazole derivatives is well-documented. Research has indicated that modifications to the triazole structure can lead to enhanced cytotoxicity against various cancer cell lines. The presence of phenyl and cyclopropyl groups in the structure may contribute to this activity by influencing the compound's interaction with cellular targets involved in cancer proliferation .

3. Anti-inflammatory Effects
Triazoles have also been recognized for their anti-inflammatory properties. Compounds similar to the one discussed have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Studies : A study published in PMC highlighted that triazole compounds exhibit significant activity against resistant strains of bacteria, with MIC values indicating superior efficacy compared to traditional antibiotics .
  • Cytotoxicity Assays : In vitro studies on related triazole compounds showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating strong potential for further development as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their role as potential therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structure enables it to interact with bacterial cell wall synthesis and other vital processes. Research has shown that derivatives of triazole can exhibit significant antibacterial activity against various strains.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of similar triazole compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL, indicating that structurally related compounds can outperform conventional antibiotics like oxytetracycline in efficacy against resistant strains .

Anticancer Properties

The compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells and disrupt cell cycle progression.

Case Study: Cytotoxic Effects
In vitro studies on breast cancer cell lines demonstrated that certain derivatives of triazole led to a significant reduction in cell viability at concentrations as low as 10 µM. These findings suggest that modifications to the compound could enhance its anticancer activity.

Urease Inhibition

Urease inhibitors are crucial in treating conditions such as kidney stones and certain infections. The thiourea moiety in the compound is known for its urease inhibitory properties.

Case Study: Urease Inhibition Mechanism
Research focused on synthesizing thiourea hybrids reported that compounds structurally similar to this urea derivative exhibited potent urease inhibitory activity. The study highlighted the influence of various functional groups on enzyme inhibition, demonstrating that modifications could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole-Urea Family

The target compound shares key features with several synthesized derivatives:

Key Observations:
  • Substituent Diversity: The target compound’s cyclopropyl group distinguishes it from analogs in and , which predominantly feature halogenated aryl or heteroaryl substituents.
  • Synthetic Yields : Derivatives in exhibit higher yields (83.7–88.2%) compared to ’s compounds (65.9–68.5%), suggesting that electron-withdrawing substituents (e.g., halogens) or piperazine-thiazole motifs may improve reaction efficiency .
  • Molecular Weight Trends : Compounds in (484.2–602.2 Da) are heavier due to extended piperazine-thiazole chains, whereas the target compound’s molecular weight is likely lower, aligning with simpler substituents.

Functional Group Impact on Bioactivity

While biological data for the target compound are absent in the evidence, analogs provide insights:

  • Antimicrobial Activity : highlights that triazole-urea hybrids (e.g., 4a–c) exhibit moderate antimicrobial activity, with thiophene and pyridine substituents enhancing potency . The target’s thiophen-2-ylmethyl group may similarly contribute to microbial target interactions.
  • Kinase Inhibition: Urea-triazole derivatives in and are designed as kinase inhibitors (e.g., Aurora kinase), where the urea moiety acts as a hydrogen-bond donor for ATP-binding pocket interactions . The target’s cyclopropyl group could sterically optimize binding.

Q & A

Q. What are the optimized synthetic routes for 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step protocols, often starting with cyclopropane-containing precursors and thiophene derivatives. For example, similar triazolone derivatives (e.g., 1-(2-oxo-2-phenyl-ethyl)-4-[aryl-amino]-4,5-dihydro-1H-triazol-5-ones) are synthesized via cyclocondensation of hydrazides with isocyanates, followed by alkylation or reductive amination steps . Key factors include:

  • Solvent selection : Ethanol or methanol is preferred for recrystallization to improve purity (yields: 61–81%) .
  • Reducing agents : NaBH₄ in absolute ethanol under reflux enhances stereochemical control in secondary amine formation .
  • Temperature : Reflux conditions (e.g., 4 hours) optimize intermediate stability.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its regiochemistry?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement, especially to resolve the triazolone ring conformation and cyclopropyl-thiophene spatial arrangement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments focus on distinguishing triazolone protons (δ 7.5–8.5 ppm) and thiophene methylene protons (δ 4.0–4.5 ppm) .
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and urea (N–H, ~3300 cm⁻¹) groups .

Q. What are the primary physicochemical properties (e.g., solubility, pKa) relevant to in vitro bioactivity assays?

Methodological Answer:

  • Solubility : Limited aqueous solubility (logP ~3.5 predicted), necessitating DMSO or ethanol as stock solvents.
  • pKa determination : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) identifies ionizable groups (e.g., urea NH, triazolone N–H) .

Advanced Research Questions

Q. How does the triazolone-thiophene scaffold influence antifungal activity, and what structural analogs show enhanced potency against Candida albicans?

Methodological Answer: The triazolone ring mimics azole antifungals by binding fungal cytochrome P450 lanosterol 14α-demethylase. Modifications to the thiophene moiety (e.g., halogenation) improve MIC values. For example:

  • Analog 4f (2-chloro-6-fluoro-benzylidene derivative): MIC = 8 µg/mL against C. albicans vs. fluconazole (MIC = 4 µg/mL) .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups on the phenyl ring enhance membrane permeability .

Q. What experimental strategies resolve contradictions in anticancer activity data across cell lines (e.g., apoptosis vs. cytostatic effects)?

Methodological Answer:

  • Dose-response profiling : IC₅₀ values (e.g., 10–50 µM) are determined via MTT assays, with discrepancies addressed by:
    • Cell cycle analysis : Flow cytometry to distinguish apoptosis (Sub-G1 peak) vs. G1 arrest .
    • Western blotting : Quantify caspase-3/7 activation (apoptosis) vs. p21/p27 upregulation (cytostasis) .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation in certain cell lines, explaining variability .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to human topoisomerase IIα (anticancer target) vs. off-target kinases .
  • MD simulations : Assess triazolone ring flexibility in aqueous environments (e.g., RMSD <2 Å over 100 ns indicates stable binding) .
  • ADMET prediction : SwissADME or ProTox-II models prioritize derivatives with reduced hERG channel affinity (cardiotoxicity risk) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are impurities controlled?

Methodological Answer:

  • Critical impurities : Residual hydrazine intermediates (genotoxic) are minimized via:
    • HPLC monitoring : C18 columns with UV detection (λ = 254 nm) .
    • Workup protocols : Acid-base partitioning removes unreacted amines .
  • Scale-up bottlenecks : Exothermic cyclocondensation steps require controlled addition (e.g., syringe pumps) to prevent byproduct formation .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact formulation development?

Methodological Answer:

  • pH stability : Degradation studies (e.g., 37°C, pH 1.2–7.4) show urea bond hydrolysis at gastric pH, necessitating enteric coatings .
  • Thermal stability : DSC/TGA analysis reveals decomposition >200°C, supporting lyophilization for long-term storage .

Data Contradiction Analysis

Q. Conflicting reports on antifungal vs. antibacterial efficacy: How to design experiments to clarify its spectrum?

Methodological Answer:

  • Panel testing : Compare MICs against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains under standardized CLSI protocols .
  • Mechanistic studies : Check for β-lactamase inhibition (antibacterial) vs. ergosterol biosynthesis disruption (antifungal) .

Q. Discrepancies in cytotoxicity profiles between 2D vs. 3D cell models: What methodological adjustments are needed?

Methodological Answer:

  • 3D spheroid assays : Matrigel-embedded models better mimic tumor microenvironments, resolving false negatives in 2D monolayers .
  • Hypoxia chambers : Simulate tumor oxygen levels to validate apoptosis under low-O₂ conditions .

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